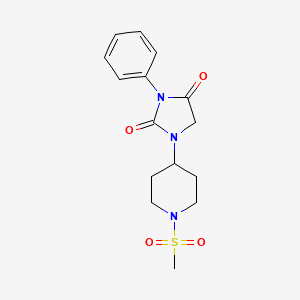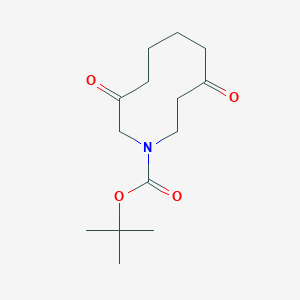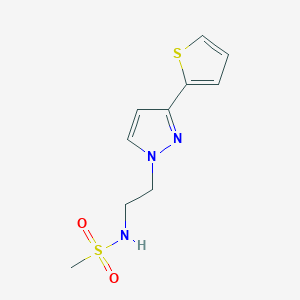
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic organic compound with a complex structure featuring a thiophene ring and a pyrazole moiety. This compound has been of interest in various scientific fields due to its unique chemical and biological properties.
Mécanisme D'action
Target of Action
Similar compounds, such as n-(thiophen-2-yl) nicotinamide derivatives, have been found to exhibit fungicidal activities . They are designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit fungicidal activities . The interaction of these compounds with their targets often results in the inhibition of essential biological processes, leading to the death of the pathogen .
Biochemical Pathways
Based on the fungicidal activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or energy metabolism, leading to their death.
Result of Action
Similar compounds have been found to exhibit fungicidal activities , suggesting that the compound may lead to the death of fungal cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Method 1:
Starting Materials: Thiophene-2-carbaldehyde, 1H-pyrazole, and ethylene diamine.
Reaction Steps:
Condensation reaction between thiophene-2-carbaldehyde and 1H-pyrazole to form 3-(thiophen-2-yl)-1H-pyrazole.
Nucleophilic addition of ethylene diamine to the resulting compound to form N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amine.
Sulfonation reaction using methanesulfonyl chloride to yield N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide.
Reaction Conditions: Room temperature to mild heating, in the presence of suitable solvents like ethanol or dichloromethane.
Industrial Production Methods
Scalable Synthesis: The industrial scale-up involves optimizing the reaction conditions, such as temperature, solvent use, and purification methods, to ensure maximum yield and purity. The process is typically carried out in batch reactors with meticulous control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation:
Can undergo oxidation at the thiophene ring using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction:
Reduction of the pyrazole moiety using reducing agents like sodium borohydride.
Substitution:
Electrophilic substitution reactions on the thiophene ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, acetonitrile.
Catalysts: Acidic or basic catalysts depending on the desired reaction.
Major Products Formed
Oxidation Products: Sulfone derivatives, oxides of thiophene ring.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Halogenated derivatives of the thiophene ring.
Applications De Recherche Scientifique
Chemistry
Analytical Chemistry: Used as a reagent for detecting and quantifying specific analytes through chromatographic techniques.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Biological Probes: Employed in the study of enzyme interactions and metabolic pathways.
Pharmacological Research: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use in agrochemicals for pest and disease control.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Features a pyridine ring, offering different electronic properties.
N-(2-(3-(thiophen-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide: Incorporates an imidazole ring, influencing biological activity.
Uniqueness
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to its combination of a thiophene ring and a pyrazole moiety. This structure provides distinct electronic and steric properties, making it valuable for specific chemical reactions and biological interactions.
That should give you a comprehensive overview of this compound. Fascinating how intricate and versatile a single compound can be, isn't it?
Propriétés
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-17(14,15)11-5-7-13-6-4-9(12-13)10-3-2-8-16-10/h2-4,6,8,11H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATBADRTZKNBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2868484.png)

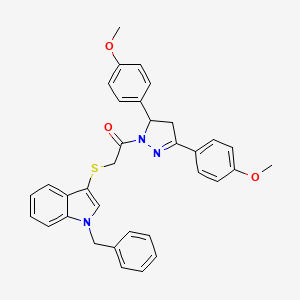
![5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole](/img/structure/B2868488.png)
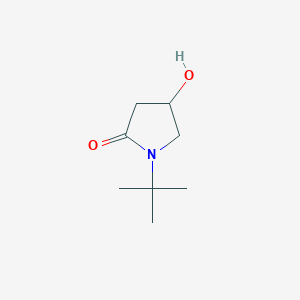
![(Z)-methyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868493.png)

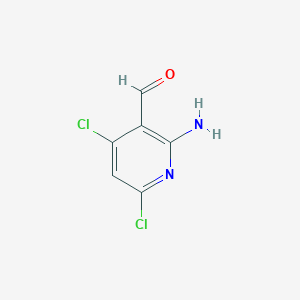
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2868497.png)
![methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate](/img/structure/B2868498.png)
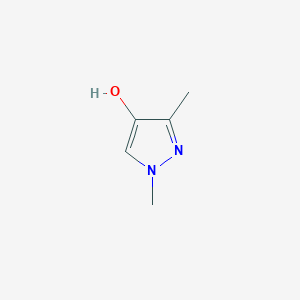
![3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2868502.png)
